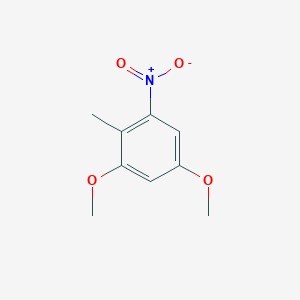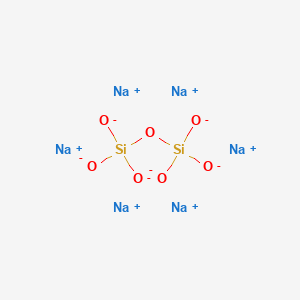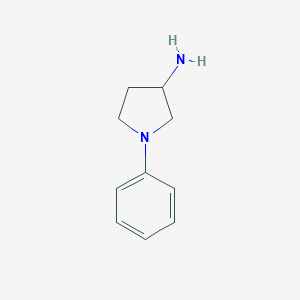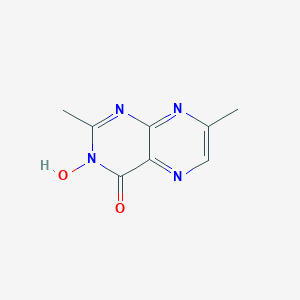
1,5-Dimethoxy-2-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-2-methyl-3-nitrobenzene is a chemical compound that belongs to the class of substituted benzene derivatives. These compounds are characterized by the presence of methoxy (-OCH3) groups and nitro (-NO2) groups attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. While the specific compound 1,5-Dimethoxy-2-methyl-3-nitrobenzene is not directly mentioned in the provided papers, related compounds with methoxy and nitro substituents have been synthesized and studied, providing insights into their potential properties and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including sulfonation, nitration, and alkylation. For instance, 2-nitrobenzene-1,3-diol was synthesized through sulfonation, nitration, and hydrolysis, followed by treatment with dimethyl sulfate to yield 1,3-dimethoxy-2-nitrobenzene . Similarly, 1,3,5-trinitrobenzene was reacted with diazomethane to introduce methylene groups, followed by reduction and further reactions to yield a dinitro-tropane derivative . These methods suggest that the synthesis of 1,5-Dimethoxy-2-methyl-3-nitrobenzene could potentially involve similar steps, such as nitration of a dimethoxybenzene precursor followed by methylation.
Molecular Structure Analysis
The molecular structure of substituted benzene derivatives has been studied using techniques such as X-ray crystallography and electron diffraction. For example, the molecular structure of 1,3-dimethoxybenzene was investigated by gas-phase electron diffraction and quantum chemical calculations, revealing the presence of different conformers . The structures of other methoxybenzenes, such as 1,2-dimethoxy-4-nitrobenzene, were reported to be planar, with molecules linked to form centrosymmetrically hydrogen-bonded dimers10. These findings suggest that 1,5-Dimethoxy-2-methyl-3-nitrobenzene may also exhibit a planar structure with possible hydrogen bonding interactions.
Chemical Reactions Analysis
The reactivity of substituted benzene derivatives can be influenced by the electron-donating methoxy groups and the electron-withdrawing nitro groups. For instance, the reaction of 1,2,3-trimethoxybenzene with nitrous acid led to the formation of 2,6-dimethoxy-1,4-benzoquinone, indicating that nitro and methoxy substituents can participate in redox reactions . Additionally, the presence of a nitro group can facilitate electrophilic aromatic substitution reactions, as seen in the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene . These examples suggest that 1,5-Dimethoxy-2-methyl-3-nitrobenzene could undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted benzene derivatives are often determined by their functional groups. For example, the presence of methoxy groups can increase the solubility of these compounds in organic solvents, while nitro groups can contribute to their reactivity towards reduction or other chemical reactions. The crystal structures of 1,2-dimethyl-3-nitrobenzene and 2,4-dimethyl-1-nitrobenzene, which are liquids at room temperature, were obtained through in-situ cryocrystallization, indicating that the physical state can vary depending on the substitution pattern . These insights can be extrapolated to predict that 1,5-Dimethoxy-2-methyl-3-nitrobenzene may have similar solubility and state properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
1,5-Dimethoxy-2-methyl-3-nitrobenzene, as a specific chemical compound, has not been directly referenced in the provided research literature. However, studies on similar compounds offer insights into potential applications in chemical synthesis and material science. For example, the research on antiferromagnetic exchange interactions among spins in a triangular configuration in related nitrobenzene derivatives highlights the compound's potential utility in developing materials with specific magnetic properties. This research could guide the synthesis of new materials with tailored magnetic properties for use in electronics or quantum computing (Fujita et al., 1996).
Organic Synthesis
The mechanism of ortho-methylation of nitrobenzenes by dimethylsulfonium methylide, detailed in another study, illustrates the chemical reactivity that could be relevant for derivatives of 1,5-Dimethoxy-2-methyl-3-nitrobenzene. Understanding these mechanisms is crucial for organic synthesis, especially in developing compounds with specific functional groups that enhance reactivity or stability (Haiss & Zeller, 2011).
Material Science and Engineering
Further research into substituted methoxybenzene derivatives provides a foundation for exploring the structural and electronic properties of nitrobenzene derivatives, including those similar to 1,5-Dimethoxy-2-methyl-3-nitrobenzene. These studies are essential for designing new materials with specific optical, electronic, or mechanical properties, which could have applications ranging from electronics to coatings (Fun et al., 1997).
Analytical Chemistry
Research on the synthesis and chromatography of related compounds suggests potential applications in analytical chemistry, where derivatives of 1,5-Dimethoxy-2-methyl-3-nitrobenzene could serve as analytical standards or reagents in chromatographic assays. This could be particularly relevant for detecting specific organic compounds or intermediates in complex mixtures (McLellan & Thornalley, 1992).
Eigenschaften
IUPAC Name |
1,5-dimethoxy-2-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-8(10(11)12)4-7(13-2)5-9(6)14-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWAEXWMLARGIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646812 |
Source


|
| Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethoxy-2-methyl-3-nitrobenzene | |
CAS RN |
16024-31-0 |
Source


|
| Record name | 1,5-Dimethoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)

